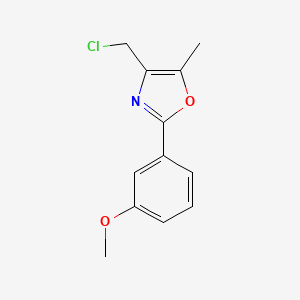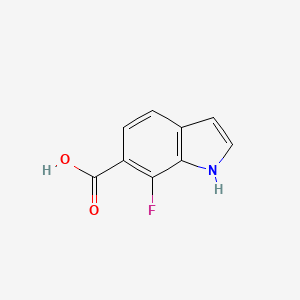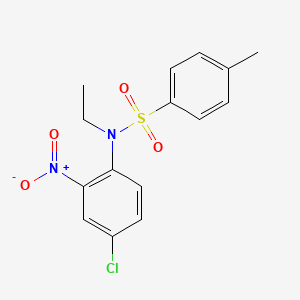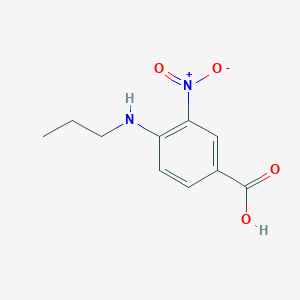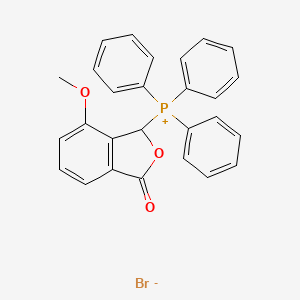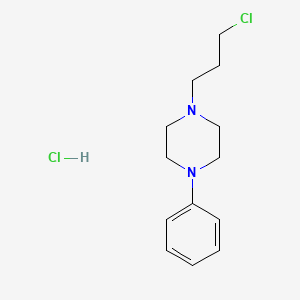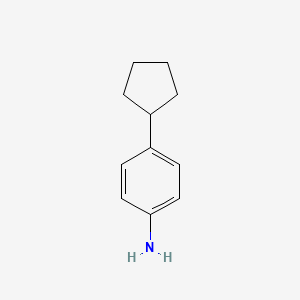
4-环戊基苯胺
概述
描述
4-Cyclopentylaniline is an organic compound with the molecular formula C11H15N. It is characterized by the presence of a cyclopentyl group attached to the para position of an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
科学研究应用
4-Cyclopentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Mode of Action
Based on the properties of similar compounds, it can be inferred that 4-cyclopentylaniline may interact with its targets to induce biochemical changes .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, including those involving tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the properties of similar compounds, it can be inferred that 4-cyclopentylaniline may induce changes at the molecular and cellular level .
生化分析
Biochemical Properties
4-Cyclopentylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 4-Cyclopentylaniline can bind to specific receptors, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors.
Cellular Effects
The effects of 4-Cyclopentylaniline on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By influencing gene expression, 4-Cyclopentylaniline can alter the levels of various proteins, thereby affecting cellular metabolism. For example, it can upregulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, 4-Cyclopentylaniline exerts its effects through several mechanisms. It can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to changes in metabolic pathways and cellular functions. Additionally, 4-Cyclopentylaniline can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are often mediated by specific binding interactions, such as hydrogen bonds and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopentylaniline can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that 4-Cyclopentylaniline can have sustained effects on cellular function, particularly in in vitro studies. For instance, prolonged exposure to the compound can lead to changes in cell morphology and function, indicating potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of 4-Cyclopentylaniline vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation . At high doses, 4-Cyclopentylaniline can be toxic, leading to adverse effects such as liver damage or neurotoxicity. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Cyclopentylaniline is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
Within cells and tissues, 4-Cyclopentylaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 4-Cyclopentylaniline can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Cyclopentylaniline is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular respiration. Understanding the subcellular localization of 4-Cyclopentylaniline is essential for elucidating its precise biochemical roles.
准备方法
Synthetic Routes and Reaction Conditions
4-Cyclopentylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with aniline under specific conditions. Another method includes the reduction of 4-cyclopentyl-2-nitroaniline using suitable reducing agents .
Industrial Production Methods
In industrial settings, the production of 4-Cyclopentylaniline often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled environments to facilitate the reaction .
化学反应分析
Types of Reactions
4-Cyclopentylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group.
Reduction: The nitro group can be reduced back to an aniline group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Cyclopentylaniline can yield 4-cyclopentyl-2-nitroaniline, while reduction can revert it back to the original aniline .
相似化合物的比较
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the aromatic ring.
Aniline: Similar in structure but lacks the cyclopentyl group.
4-Cyclohexylaniline: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
4-Cyclopentylaniline is unique due to the presence of both the cyclopentyl group and the aniline ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic applications and research purposes .
属性
IUPAC Name |
4-cyclopentylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMERYBDMQMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473444 | |
| Record name | 4-cyclopentylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20029-53-2 | |
| Record name | 4-cyclopentylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopentylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What pharmacological activities have been observed in derivatives of 4-cyclopentylaniline?
A1: Research has focused on synthesizing various derivatives of 4-cyclopentylaniline and evaluating their pharmacological properties. Specifically, N-(piperazinoacyl), N-(piperazinoalkyl) [], N-(aminoacyl), and N-(aminoalkyl) derivatives [, ] have been synthesized and screened. These derivatives have shown promising results as local anesthetics, antispasmodics (similar to papaverine), and analgesics. [, , ]
Q2: Can you provide an example of how the structure of 4-cyclopentylaniline derivatives has been modified to investigate structure-activity relationships (SAR)?
A2: One example of SAR exploration involves the synthesis of propionanilide derivatives of 4-cyclopentylaniline. Researchers reacted N-(4-methylpiperazino)alkyl and N-(4-(2-hydroxyethyl)piperazino)alkyl derivatives with propionyl chloride. [] This modification led to compounds with varying analgesic effects in the peritoneal test in mice, demonstrating the impact of structural changes on biological activity. []
Q3: What synthetic approaches have been employed to produce 4-cyclopentylaniline derivatives?
A3: A variety of synthetic strategies have been explored. One study describes the reaction of five N-(4-cydopentylphenyl)haloalkanecarboxamides with 1-methylpiperazine and 1-(2-hydroxyethyl)piperazine to yield N-(4-cydopentylphenyl)piperazinoalkanecarboxamides. These were further reacted with lithium aluminium hydride to produce triamine derivatives. [] Another approach details the synthesis of para-cyclopentylanilines from ortho-(cyclopent-1′-enyl)anilines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

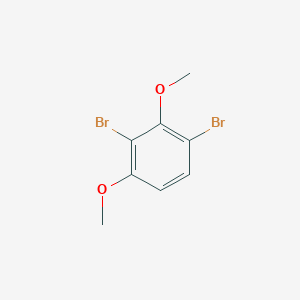
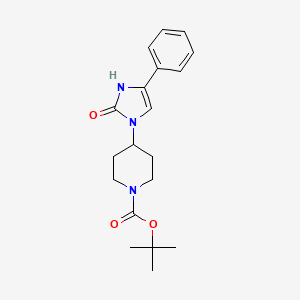
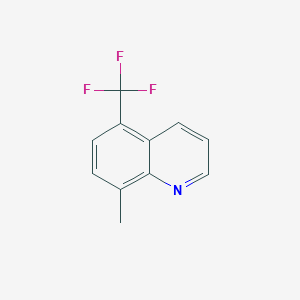

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
